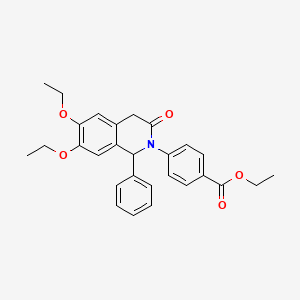
ethyl 4-(6,7-diethoxy-3-oxo-1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 4-(6,7-DIETHOXY-3-OXO-1-PHENYL-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)BENZOATE is a complex organic compound with a molecular formula of C28H29NO5. This compound belongs to the class of isoquinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of ETHYL 4-(6,7-DIETHOXY-3-OXO-1-PHENYL-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)BENZOATE typically involves multi-step organic reactions. One common synthetic route includes the Biginelli reaction, which is an acid-catalyzed, three-component reaction between an aldehyde, a hydrogen methylene active compound, and urea (or its analogue) . This reaction is followed by further modifications to introduce the desired functional groups and achieve the final product. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, pH, and reaction time .
Chemical Reactions Analysis
ETHYL 4-(6,7-DIETHOXY-3-OXO-1-PHENYL-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)BENZOATE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce carbonyl groups to alcohols or amines.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
ETHYL 4-(6,7-DIETHOXY-3-OXO-1-PHENYL-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)BENZOATE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals
Mechanism of Action
The mechanism of action of ETHYL 4-(6,7-DIETHOXY-3-OXO-1-PHENYL-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)BENZOATE involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes, binding to receptors, or interfering with cellular processes. The exact molecular targets and pathways depend on the specific biological activity being studied .
Comparison with Similar Compounds
ETHYL 4-(6,7-DIETHOXY-3-OXO-1-PHENYL-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)BENZOATE can be compared with other isoquinoline derivatives, such as:
ETHYL 6-METHYL-2-OXO-4-{4-[(1-PHENYL-1H-1,2,3-TRIAZOL-4-YL)METHOXY]PHENYL}-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE: This compound is synthesized using the Biginelli reaction and has similar structural features.
4-HYDROXY-2-QUINOLONES: These compounds have a quinoline core and exhibit diverse biological activities. The uniqueness of ETHYL 4-(6,7-DIETHOXY-3-OXO-1-PHENYL-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)BENZOATE lies in its specific functional groups and the potential for diverse chemical modifications.
Properties
Molecular Formula |
C28H29NO5 |
|---|---|
Molecular Weight |
459.5 g/mol |
IUPAC Name |
ethyl 4-(6,7-diethoxy-3-oxo-1-phenyl-1,4-dihydroisoquinolin-2-yl)benzoate |
InChI |
InChI=1S/C28H29NO5/c1-4-32-24-16-21-17-26(30)29(22-14-12-20(13-15-22)28(31)34-6-3)27(19-10-8-7-9-11-19)23(21)18-25(24)33-5-2/h7-16,18,27H,4-6,17H2,1-3H3 |
InChI Key |
CYHFRTNOMZSQPN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C2C(N(C(=O)CC2=C1)C3=CC=C(C=C3)C(=O)OCC)C4=CC=CC=C4)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















